molecular formula C19H19N3O3 B5689779 N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

Cat. No. B5689779
M. Wt: 337.4 g/mol
InChI Key: GEKCCQXLTVWKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, also known as EMD-386088, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), a G protein-coupled receptor that is involved in various physiological processes such as pain modulation, stress response, and reward behaviors. By blocking the NOP receptor, N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide may modulate these physiological processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can inhibit the binding of nociceptin/orphanin FQ to the NOP receptor, resulting in decreased intracellular calcium levels and reduced cAMP production. In vivo studies have shown that N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can reduce pain sensitivity, decrease anxiety-like behaviors, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has several advantages for lab experiments, including its high selectivity for the NOP receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide also has limitations such as its poor solubility in water and its relatively short half-life, which may affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide. One potential direction is the development of more potent and selective NOP receptor antagonists based on the structure of N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide. Another direction is the investigation of the therapeutic potential of N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in other disease areas such as addiction, depression, and anxiety disorders. Additionally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in vivo and to optimize its formulation for clinical use.

Synthesis Methods

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is synthesized through a multi-step process involving the reaction of 2-ethoxyaniline with phthalic anhydride, followed by the reduction of the resulting imide to the corresponding amine. The amine is then reacted with 3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl acetic acid to yield N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and cardiovascular diseases. In neurology, N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been studied for its anti-tumor properties and may be useful in the treatment of various cancers. In cardiovascular diseases, N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular disorders.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-17-11-7-6-10-15(17)20-18(23)12-16-13-8-4-5-9-14(13)19(24)22(2)21-16/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKCCQXLTVWKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.